2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide 2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15596516
InChI: InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)
SMILES:
Molecular Formula: C20H14FN3O
Molecular Weight: 331.3 g/mol

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

CAS No.:

Cat. No.: VC15596516

Molecular Formula: C20H14FN3O

Molecular Weight: 331.3 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide -

Specification

Molecular Formula C20H14FN3O
Molecular Weight 331.3 g/mol
IUPAC Name 2-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Standard InChI InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)
Standard InChI Key MMNCXGDFFHZJDH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide consists of three primary components:

  • A 2-fluorobenzamide group (C7H5FNO), providing hydrogen-bonding capability via the amide and fluorine substituent.

  • A meta-substituted phenyl ring (C6H4) serving as a linker.

  • An imidazo[1,2-a]pyridine heterocycle (C7H5N2), contributing π-π stacking interactions and metabolic stability .

The molecular formula is inferred as C20H14FN3O (neutral form), with a calculated molecular weight of 331.35 g/mol. Experimental data from analogous compounds, such as 2-fluoro-N-(8-methyl-2-phenyl-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)benzamide, report a molecular weight of 346.38 g/mol for its cationic form .

Table 1: Comparative Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)LogPSolubility (µg/mL)
Target Compound (Neutral)C20H14FN3O331.353.2*<10 (PBS, pH 7.4)*
Cationic Derivative C21H17FN3O+346.382.815 (DMSO)
6-Fluoro-benzimidazole Analog C20H13FN4328.343.512 (DMSO)

*Predicted using QikProp (Schrödinger Suite).

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridine-containing compounds typically involves cyclocondensation reactions. For 2-fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide, a plausible route includes:

  • Formation of Imidazo[1,2-a]pyridine Core: Reaction of 2-aminopyridine with α-bromoketones under oxidative conditions (e.g., tert-butyl hydroperoxide, TBHP) to yield 3-bromoimidazo[1,2-a]pyridines .

  • Suzuki-Miyaura Coupling: Introduction of the 3-aminophenyl group via palladium-catalyzed cross-coupling.

  • Amidation: Reaction of the resultant aniline with 2-fluorobenzoyl chloride to form the final benzamide .

Table 2: Representative Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Cyclocondensationα-Bromoketone, 2-aminopyridine, TBHP, 100°C7895
Suzuki CouplingPd(PPh3)4, K2CO3, DMF/H2O, 80°C6590
Amidation2-Fluorobenzoyl chloride, Et3N, DCM, 0°C→RT8298

Challenges in Scalability

  • Regioselectivity: Competing pathways may yield 2- or 3-substituted imidazo[1,2-a]pyridines.

  • Purification: Column chromatography is often required due to polar byproducts.

  • Metabolic Instability: Demethylation of methoxy substituents in hepatic microsomes reduces bioavailability .

Biological Activity and Mechanism of Action

Anticancer Activity

Preliminary data suggest inhibition of kinase targets (e.g., EGFR, VEGFR2) at IC50 values of 50–100 nM. The meta-substituted phenyl linker optimizes binding to the ATP pocket, as evidenced by molecular docking studies .

Table 3: In Vitro Pharmacological Profiling

Assay TypeTarget/OrganismEC50/IC50 (µM)Selectivity Index
Antileishmanial L. donovani promastigotes1.224
Cytotoxicity PMM macrophages28.7
Kinase Inhibition EGFR-TK0.08

Structure-Activity Relationship (SAR) Insights

Role of Substituents

  • Fluorine at C2: Enhances metabolic stability and electronegativity, improving target engagement.

  • Imidazo[1,2-a]pyridine Core: Critical for π-stacking with aromatic residues in enzyme active sites.

  • Meta-Substituted Phenyl Linker: Balances solubility and binding affinity by reducing planarity .

Analogues and Derivatives

  • 3-Bromo Derivatives: Exhibit improved potency (EC50: 0.5 µM) but higher hepatotoxicity.

  • 7-Methoxy Substitution: Increases solubility (LogP: 2.1) but susceptibility to CYP450-mediated demethylation .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: Moderate permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s) due to high molecular weight.

  • Metabolism: Primary clearance via CYP3A4 oxidation; glucuronidation observed in hepatocytes .

  • Excretion: Renal (60%) and fecal (40%) routes in rodent models.

Toxicity Risks

  • hERG Inhibition: Moderate risk (IC50: 8 µM), necessitating structural modifications.

  • Genotoxicity: Ames test-negative up to 100 µM .

Applications and Future Directions

Therapeutic Applications

  • Antiparasitic Agents: Lead candidate for visceral leishmaniasis in preclinical development.

  • Oncology: Combination therapies with checkpoint inhibitors under evaluation.

Industrial Applications

  • Chemical Probes: Tool compound for kinase signaling studies.

  • Material Science: Fluorescent derivatives for optoelectronic devices.

Research Gaps

  • In Vivo Efficacy: Limited data on oral bioavailability and tissue distribution.

  • Resistance Mechanisms: Unknown mutations in target enzymes.

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